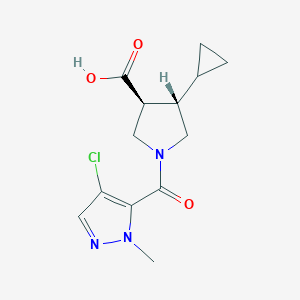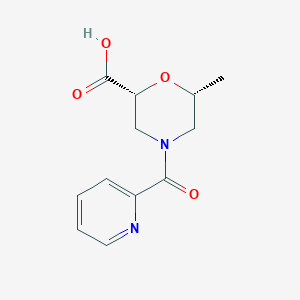![molecular formula C13H14FNO5 B7340003 (2S,3R)-3-[(2-fluoro-4-methoxybenzoyl)amino]oxolane-2-carboxylic acid](/img/structure/B7340003.png)
(2S,3R)-3-[(2-fluoro-4-methoxybenzoyl)amino]oxolane-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S,3R)-3-[(2-fluoro-4-methoxybenzoyl)amino]oxolane-2-carboxylic acid, also known as FMAOC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
作用機序
(2S,3R)-3-[(2-fluoro-4-methoxybenzoyl)amino]oxolane-2-carboxylic acid binds to proteins and peptides through its amide group, forming a stable complex. The fluorophore group in this compound emits fluorescence upon excitation, allowing for the detection and quantification of the labeled proteins and peptides. This mechanism of action makes this compound a useful tool for protein and peptide analysis.
Biochemical and Physiological Effects:
This compound has been shown to have minimal biochemical and physiological effects on cells and tissues. It does not interfere with cellular processes or alter cell viability. This makes this compound an ideal labeling reagent for in vitro and in vivo studies.
実験室実験の利点と制限
The advantages of using (2S,3R)-3-[(2-fluoro-4-methoxybenzoyl)amino]oxolane-2-carboxylic acid in lab experiments include its high sensitivity and selectivity for protein and peptide labeling, as well as its minimal biochemical and physiological effects. However, this compound has some limitations, including its limited solubility in water and its potential interference with certain assays.
将来の方向性
For (2S,3R)-3-[(2-fluoro-4-methoxybenzoyl)amino]oxolane-2-carboxylic acid research include the development of new labeling techniques and the optimization of existing methods. This compound can also be used in combination with other labeling reagents to increase sensitivity and selectivity. Additionally, this compound can be used in the development of new diagnostic and therapeutic agents. Further studies are needed to fully understand the potential applications of this compound in various fields.
Conclusion:
In conclusion, this compound is a promising chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its ability to selectively bind to proteins and peptides makes it a useful tool for drug discovery and development. This compound has minimal biochemical and physiological effects on cells and tissues, making it an ideal labeling reagent for in vitro and in vivo studies. Future research on this compound will continue to explore its potential applications and optimize its use in various fields.
合成法
The synthesis of (2S,3R)-3-[(2-fluoro-4-methoxybenzoyl)amino]oxolane-2-carboxylic acid involves the reaction of 2-fluoro-4-methoxybenzoyl chloride with oxolane-2-carboxylic acid in the presence of triethylamine. The resulting product is purified using chromatography techniques. This method has been optimized to produce high yields of this compound.
科学的研究の応用
(2S,3R)-3-[(2-fluoro-4-methoxybenzoyl)amino]oxolane-2-carboxylic acid has been extensively studied for its potential applications in various fields. It has been used as a fluorescent probe for the detection of proteins and nucleic acids. This compound has also been used as a labeling reagent for the quantification of amino acids and peptides. Its ability to selectively bind to proteins and peptides makes it a promising tool for drug discovery and development.
特性
IUPAC Name |
(2S,3R)-3-[(2-fluoro-4-methoxybenzoyl)amino]oxolane-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FNO5/c1-19-7-2-3-8(9(14)6-7)12(16)15-10-4-5-20-11(10)13(17)18/h2-3,6,10-11H,4-5H2,1H3,(H,15,16)(H,17,18)/t10-,11+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKZXFQRQQOEAGJ-MNOVXSKESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)NC2CCOC2C(=O)O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)C(=O)N[C@@H]2CCO[C@@H]2C(=O)O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14FNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(3S,4S)-4-cyclopropyl-1-[(1R,2R)-2-(4-methoxyphenyl)cyclopropanecarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B7339920.png)
![2-[3-[(2R,3R)-2-(3-fluorophenyl)-3-methylmorpholine-4-carbonyl]phenyl]acetic acid](/img/structure/B7339922.png)



![2-[[(2S,3R)-1-tert-butyl-2-(1-methylpyrazol-4-yl)-5-oxopyrrolidin-3-yl]methylcarbamoyl]pyridine-4-carboxylic acid](/img/structure/B7339940.png)
![4-[(2R,3R)-2-(3-fluorophenyl)-3-methylmorpholine-4-carbonyl]benzoic acid](/img/structure/B7339948.png)
![3-[(2R,3R)-2-(3-fluorophenyl)-3-methylmorpholine-4-carbonyl]benzoic acid](/img/structure/B7339956.png)
![(2R,3S)-3-[(5-cyclopropyl-1,2-oxazole-3-carbonyl)amino]oxolane-2-carboxylic acid](/img/structure/B7339967.png)
![(2R,3S)-3-[(2,5-difluorobenzoyl)amino]oxolane-2-carboxylic acid](/img/structure/B7339968.png)
![(2R,3S)-3-[[2-(2,3-dihydro-1-benzofuran-5-yl)acetyl]amino]oxolane-2-carboxylic acid](/img/structure/B7339969.png)
![(2S,3R)-3-[(6-methylpyridine-2-carbonyl)amino]oxolane-2-carboxylic acid](/img/structure/B7339977.png)
![(2R,3S)-3-[(2-cyclopropylpyrimidine-4-carbonyl)amino]oxolane-2-carboxylic acid](/img/structure/B7339988.png)

